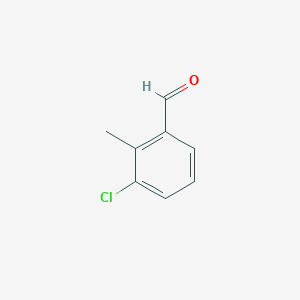

3-Chloro-2-methylbenzaldehyde

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

3-chloro-2-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO/c1-6-7(5-10)3-2-4-8(6)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMDHVKYUOKHNQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40523728 | |

| Record name | 3-Chloro-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40523728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874-27-1 | |

| Record name | 3-Chloro-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40523728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-2-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Chloro-2-methylbenzaldehyde CAS number and properties

CAS Number: 874-27-1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloro-2-methylbenzaldehyde, a key aromatic aldehyde intermediate. It details its chemical and physical properties, safety and handling guidelines, spectroscopic data, and a representative synthetic protocol. This document is intended to serve as a valuable resource for professionals in organic synthesis, medicinal chemistry, and materials science.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature.[1] Its core structure consists of a benzene (B151609) ring substituted with a chlorine atom, a methyl group, and a formyl (aldehyde) group. The relative positions of these substituents significantly influence the compound's reactivity and physical properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 874-27-1 | [1][2][3] |

| Molecular Formula | C₈H₇ClO | [1][2][4] |

| Molecular Weight | 154.59 g/mol | [3][4] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 31 °C | [1] |

| Boiling Point | 100-105 °C (at 14 Torr) | [1] |

| Density (Predicted) | 1.195 ± 0.06 g/cm³ | [1] |

| Solubility | No specific data is available. However, based on its structure and the properties of similar compounds like 3-methylbenzaldehyde, it is expected to be soluble in non-polar organic solvents and have low solubility in water.[5] | N/A |

Table 2: Computed Molecular Descriptors

| Descriptor | Value | Source(s) |

| XLogP3 | 2.4 | [3] |

| Topological Polar Surface Area (TPSA) | 17.1 Ų | [3] |

| Hydrogen Bond Donors | 0 | [4] |

| Hydrogen Bond Acceptors | 1 | [4] |

| Rotatable Bonds | 1 | [4] |

Safety and Handling

This compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Table 3: GHS Hazard Information

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.[3] H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] H335: May cause respiratory irritation.[3] |

| Storage | Store at 2-8°C under a nitrogen atmosphere.[1] |

Synthesis and Reactivity

A common and effective method for the synthesis of this compound and its derivatives is through directed ortho-lithiation. This strategy utilizes a directing group to selectively deprotonate the aromatic ring at a position adjacent to it, allowing for the introduction of various electrophiles. In this case, the aldehyde is first protected as a 1,3-dioxolane, which also serves as the directing group.

Experimental Protocol: Synthesis via Directed ortho-Lithiation

This protocol is based on the general principles of directed ortho-lithiation of protected benzaldehydes.

Step 1: Protection of 3-Chlorobenzaldehyde (B42229)

-

To a solution of 3-chlorobenzaldehyde and ethylene (B1197577) glycol (1.2 equivalents) in toluene, add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC or GC until the starting material is consumed.

-

Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield 2-(3-chlorophenyl)-1,3-dioxolane (B7848154), which can be purified by distillation or chromatography if necessary.

Step 2: Directed ortho-Lithiation and Methylation

-

Dissolve 2-(3-chlorophenyl)-1,3-dioxolane in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C.

-

Slowly add a solution of n-butyllithium (1.1 equivalents) in hexanes, maintaining the temperature at -78 °C. The solution may change color, indicating the formation of the aryllithium species.

-

Stir the mixture at -78 °C for 1-2 hours.

-

Add methyl iodide (1.2 equivalents) dropwise to the solution.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

Step 3: Deprotection to this compound

-

To the reaction mixture from Step 2, add a dilute aqueous solution of hydrochloric acid (e.g., 2 M HCl).

-

Stir the mixture vigorously at room temperature. The deprotection can be accelerated by gentle heating.

-

Monitor the hydrolysis of the acetal (B89532) by TLC or GC.

-

Once the reaction is complete, extract the product with an organic solvent such as diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation to yield this compound.

Caption: Synthetic pathway for this compound.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Experimental data, including ¹H NMR, ¹³C NMR, IR, and mass spectra, are available in various databases.

Table 4: Summary of Available Spectroscopic Data

| Technique | Database/Source | Key Information |

| ¹H NMR & ¹³C NMR | PubChem, Vendor websites | Spectra available for structural confirmation. |

| Infrared (IR) Spectroscopy | PubChem | Vapor phase IR spectrum available, showing characteristic C=O and C-H stretches. |

| Mass Spectrometry (MS) | PubChem | GC-MS data available for molecular weight confirmation and fragmentation analysis. |

Applications in Research and Development

This compound is a valuable intermediate in organic synthesis. Its utility stems from the presence of three distinct functional handles: the reactive aldehyde, the chloro substituent which can participate in cross-coupling reactions, and the methyl group which can be further functionalized.

-

Pharmaceutical Synthesis: Benzaldehyde (B42025) derivatives are fundamental building blocks for a wide range of pharmaceuticals. For instance, the related 2-methylbenzaldehyde (B42018) is used in the synthesis of quinazolinone derivatives, a class of compounds with sedative-hypnotic and anticonvulsant activities.[6] this compound can be similarly employed to create novel, substituted heterocyclic scaffolds for drug discovery programs.

-

Agrochemicals: The synthesis of pesticides and herbicides often involves halogenated aromatic intermediates. The structural motifs present in this compound make it a potential precursor for new crop protection agents.

-

Materials Science: Aromatic aldehydes are used in the synthesis of dyes, pigments, and polymers. The specific substitution pattern of this compound can be exploited to fine-tune the properties of these materials.

Biological Activity

There is currently a lack of publicly available data on the specific biological activities or signaling pathway interactions of this compound. However, substituted benzaldehyde derivatives are known to exhibit a wide range of biological effects. For example, derivatives of other chloro-substituted benzaldehydes have been investigated for antimicrobial and anticancer properties.[7] Furthermore, some aromatic aldehydes from natural sources have been evaluated as potential inhibitors of enzymes like the SARS-CoV-2 3C-like protease.[8] These studies suggest that this compound and its derivatives could be of interest for biological screening and lead optimization in drug discovery.

Caption: Key attributes and applications of the compound.

References

- 1. This compound | 874-27-1 [chemicalbook.com]

- 2. labsolu.ca [labsolu.ca]

- 3. This compound | C8H7ClO | CID 13162662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. In Silico Virtual Screening of Marine Aldehyde Derivatives from Seaweeds against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

3-Chloro-2-methylbenzaldehyde molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and synthesis of 3-Chloro-2-methylbenzaldehyde, a key intermediate in various synthetic pathways.

Core Chemical Data

The fundamental molecular properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₇ClO | [1][2][3][4][5] |

| Molecular Weight | 154.59 g/mol | [1][2][3][4][5] |

| CAS Number | 874-27-1 | [1][3][4] |

| IUPAC Name | This compound | [2][5] |

Synthesis Protocol: Functionalization of 3-Chlorobenzaldehyde (B42229)

A documented method for the preparation of this compound involves the ortho-lithiation of a protected 3-chlorobenzaldehyde derivative followed by electrophilic quench and deprotection.[2]

Experimental Methodology

The synthesis of this compound can be achieved from the corresponding 2-(3-chlorophenyl)-1,3-dioxolane (B7848154).[2] The general strategy is outlined below:

-

Ortho-lithiation: 2-(3-chlorophenyl)-1,3-dioxolane is treated with a strong base, such as n-butyllithium, to achieve lithiation at the position ortho to the dioxolane group.

-

Electrophilic Quench: The resulting ortho-lithiated species is then reacted with an appropriate methylating agent (e.g., methyl iodide) to introduce the methyl group at the 2-position.[2]

-

Deprotection: The acetal (B89532) protecting group is subsequently removed under acidic conditions to yield the final product, this compound.[2]

A specific procedure for a similar transformation is described as follows: To a solution of the methylated acetal (560 mg, 2.82 mmol) in tetrahydrofuran (B95107) (15 mL), aqueous 1 M HCl (15 mL) is added.[2] The mixture is then refluxed for 4 hours.[2] After cooling to room temperature, the mixture is neutralized with saturated aqueous NaHCO₃ and extracted with ethyl acetate (B1210297) (25 mL) to isolate the product.[2]

Logical Workflow of Synthesis

The following diagram illustrates the logical progression from the starting material to the final product in the synthesis of this compound.

References

Spectroscopic Profile of 3-Chloro-2-methylbenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Chloro-2-methylbenzaldehyde, a key intermediate in various synthetic applications. The document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented by experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.2 | s | 1H | Aldehydic proton (-CHO) |

| ~7.7 - 7.8 | m | 1H | Aromatic proton |

| ~7.5 - 7.6 | m | 1H | Aromatic proton |

| ~7.3 - 7.4 | m | 1H | Aromatic proton |

| ~2.6 | s | 3H | Methyl proton (-CH₃) |

Note: Predicted values based on typical shifts for substituted benzaldehydes. The exact chemical shifts and coupling constants can vary based on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~192 | Carbonyl carbon (C=O) |

| ~138 | Aromatic C-Cl |

| ~135 | Aromatic C-CH₃ |

| ~134 | Aromatic C-CHO |

| ~132 | Aromatic C-H |

| ~130 | Aromatic C-H |

| ~127 | Aromatic C-H |

| ~19 | Methyl carbon (-CH₃) |

Note: Predicted values based on typical shifts for substituted benzaldehydes from sources like PubChem.[1]

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 - 2850 | Medium | C-H stretch (methyl) |

| ~2850 - 2750 | Medium | C-H stretch (aldehyde) |

| ~1700 | Strong | C=O stretch (carbonyl) |

| ~1600 - 1450 | Medium-Strong | C=C stretch (aromatic) |

| ~800 - 600 | Strong | C-Cl stretch |

Note: These are characteristic absorption frequencies for substituted benzaldehydes.[2]

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 154/156 | High | [M]⁺ Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes) |

| 153/155 | High | [M-H]⁺ |

| 125/127 | Medium | [M-CHO]⁺ |

| 91 | Medium | [C₇H₇]⁺ |

Note: The fragmentation pattern is predicted based on the general behavior of aromatic aldehydes and halogenated compounds. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic M and M+2 peaks.[3]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.7 mL) in a clean NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., Bruker, 400 MHz or higher) is used for analysis.

-

¹H NMR Acquisition: Standard acquisition parameters are employed, including a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired to provide singlet peaks for each unique carbon atom.

-

Data Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier transformation, phasing, and baseline correction. The chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet is prepared by grinding the sample with KBr powder and pressing it into a transparent disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is collected and subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.

-

Data Analysis: The positions and relative intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for volatile compounds like this compound. This allows for separation from any impurities prior to mass analysis.

-

Ionization: Electron Impact (EI) ionization is a common method for this type of molecule, where high-energy electrons bombard the sample, leading to ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. This compound | C8H7ClO | CID 13162662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. archive.nptel.ac.in [archive.nptel.ac.in]

Physical and chemical properties of 3-Chloro-2-methylbenzaldehyde

An In-depth Technical Guide on 3-Chloro-2-methylbenzaldehyde

Introduction

This compound is a substituted aromatic aldehyde, a class of organic compounds widely utilized as intermediates in the synthesis of more complex molecules. Its structure, featuring a benzaldehyde (B42025) core with chloro and methyl substituents at the 3 and 2 positions respectively, offers specific reactivity that is valuable for researchers in medicinal chemistry, materials science, and fine chemical synthesis. This document provides a comprehensive overview of its known physical and chemical properties, along with available data on its synthesis, analysis, and safety, tailored for researchers, scientists, and drug development professionals.

Chemical Identity and Descriptors

Correctly identifying a chemical compound is critical for research and safety. The following table summarizes the key identifiers for this compound.[1]

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 874-27-1[1][2][3] |

| Molecular Formula | C₈H₇ClO[1][2] |

| Molecular Weight | 154.59 g/mol [1][2][3] |

| Canonical SMILES | CC1=C(C=CC=C1Cl)C=O[1] |

| InChI | InChI=1S/C8H7ClO/c1-6-7(5-10)3-2-4-8(6)9/h2-5H,1H3[1] |

| InChIKey | WMDHVKYUOKHNQK-UHFFFAOYSA-N[1] |

Physical and Chemical Properties

The physical state and solubility of a compound dictate its handling, storage, and application in experimental setups. This section details the known physical and computed chemical properties.

| Property | Value |

| Physical Form | White to Yellow Solid |

| Purity | Typically ≥95%[4] |

| Storage Temperature | Inert atmosphere, room temperature or 2-8°C[4] |

| XLogP3 | 2.4[1][5] |

| Topological Polar Surface Area | 17.1 Ų[1] |

| Covalently-Bonded Unit Count | 1[1] |

Note: Experimental data for properties such as melting point, boiling point, and density are not consistently reported in publicly available literature.

Chemical Reactivity

The reactivity of this compound is governed by its three key features: the aldehyde group, the aromatic ring, and the chloro and methyl substituents.

-

Aldehyde Group: The carbonyl group is highly reactive towards nucleophiles and can undergo a variety of transformations. It is susceptible to oxidation to form the corresponding carboxylic acid and can be reduced to a benzyl (B1604629) alcohol.[6] It can also participate in condensation reactions, such as the formation of imines (Schiff bases) with primary amines.[6]

-

Aromatic Ring: The benzene (B151609) ring can undergo electrophilic aromatic substitution. The positions of substitution are directed by the existing chloro (ortho-, para-directing) and methyl (ortho-, para-directing) groups.

-

Stability: The compound is generally stable under recommended storage conditions.[7] However, it is incompatible with strong bases, strong oxidizing agents, and strong reducing agents, which can react with the aldehyde functional group.[7]

Caption: Reactivity Profile of this compound.

Experimental Protocols

General Synthetic Protocol:

-

Reaction Setup: The starting material, 3-chloro-2-methyltoluene, would be dissolved in an appropriate solvent. An oxidizing agent (e.g., potassium permanganate, ceric ammonium (B1175870) nitrate) would be prepared for addition.

-

Oxidation: The oxidizing agent is added to the reaction mixture, often under controlled temperature conditions to prevent over-oxidation to the carboxylic acid. The reaction progress is monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, the mixture is quenched and undergoes an aqueous work-up. This typically involves separating the organic layer, washing it with brine, and drying it over an anhydrous salt like magnesium sulfate.

-

Purification: The crude product is purified, commonly via column chromatography, to isolate the desired this compound from unreacted starting material and byproducts.

-

Analysis: The final product's identity and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[1]

Caption: General Workflow for Synthesis and Analysis.

Spectral Information

Analytical data is crucial for confirming the structure and purity of a chemical compound. Spectral information for this compound is available in various public and commercial databases.

| Data Type | Availability |

| ¹³C NMR Spectra | Available in databases like PubChem, sourced from Wiley-VCH GmbH.[1] |

| GC-MS | Available in databases like SpectraBase, sourced from John Wiley & Sons, Inc.[1][8] |

| IR Spectra | Vapor phase IR spectra are available.[1] |

Safety and Handling

Understanding the hazards associated with a chemical is paramount for safe laboratory practice. This compound is classified as an irritant and is harmful if swallowed.[1]

| Hazard Information | Details |

| GHS Pictogram | GHS07 (Exclamation Mark)[4] |

| Signal Word | Warning[1][4] |

| Hazard Statements | H302: Harmful if swallowed[1][4] H315: Causes skin irritation[1][4] H319: Causes serious eye irritation[1][4] H335: May cause respiratory irritation[1][4] |

| Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338[9] |

Handling Recommendations:

-

Use only in a well-ventilated area, such as a chemical fume hood.[10]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles (eyeshields), gloves, and a lab coat.[10][11]

-

Avoid breathing dust, fumes, or vapors.[9]

-

Wash hands thoroughly after handling.[9]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]

Conclusion

This compound is a valuable reagent for organic synthesis, characterized by the distinct reactivity of its aldehyde group and substituted aromatic ring. While detailed experimental protocols and biological activity studies are not extensively documented in the public domain, its fundamental physical, chemical, and safety properties are well-established. This guide provides researchers and drug development professionals with the core technical information necessary for its safe handling and effective use in synthetic applications.

References

- 1. This compound | C8H7ClO | CID 13162662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. This compound | 874-27-1 [chemicalbook.com]

- 4. labsolu.ca [labsolu.ca]

- 5. PubChemLite - this compound (C8H7ClO) [pubchemlite.lcsb.uni.lu]

- 6. ojs.wiserpub.com [ojs.wiserpub.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. fishersci.com [fishersci.com]

- 11. 3-Chloro-4-methylbenzaldehyde 97 3411-03-8 [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

A Technical Guide to 3-Chloro-2-methylbenzaldehyde for Chemical Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 3-Chloro-2-methylbenzaldehyde, a key chemical intermediate in the synthesis of a variety of organic compounds. This document outlines its chemical properties, commercial availability, and applications in synthetic chemistry, particularly in the development of novel pharmaceutical agents. Detailed experimental protocols, adapted for this specific compound, are provided to facilitate its use in the laboratory.

Chemical Properties and Identification

This compound is an aromatic aldehyde with the chemical formula C₈H₇ClO. It is characterized by a benzene (B151609) ring substituted with a chlorine atom, a methyl group, and a formyl (aldehyde) group.

| Property | Value |

| CAS Number | 874-27-1 |

| Molecular Formula | C₈H₇ClO |

| Molecular Weight | 154.59 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 31 °C |

| Boiling Point | 100-105 °C at 14 Torr |

Commercial Availability

A multitude of chemical suppliers offer this compound in various quantities and purities, catering to both research and development as well as commercial-scale needs. The following table summarizes a selection of commercial suppliers. It is important to note that stock and pricing are subject to change, and direct inquiry with the suppliers is recommended for the most current information.

| Supplier | Purity | Available Quantities |

| LabSolutions | 95% | 250mg, 1g, 5g |

| ChemicalBook | Varies by supplier | 5mg to 100g |

| AOBChem | 97% | 250mg to 100g |

| ChemScene | ≥98% | Inquire for details |

| Alachem | NLT 98% | Inquire for details |

| BLD Pharm | Inquire for details | Inquire for details |

| Activate Scientific | Inquire for details | 1g |

| AK Scientific | Inquire for details | 1g, 5g |

| Ambeed | Inquire for details | 250mg, 1g, 5g, 10g |

Applications in Organic Synthesis

This compound serves as a versatile building block in the synthesis of more complex molecules, particularly heterocyclic compounds that are often the core of new drug candidates. Its aldehyde group is a reactive handle for a variety of chemical transformations.

Synthesis of Dihydropyrazolopyridine Derivatives

This compound has been utilized in the synthesis of dihydropyrazolopyridine compounds.[1] These structures are of interest in medicinal chemistry for their potential biological activities. The synthesis typically involves a multi-component reaction where the aldehyde reacts with an aminopyrazole and a β-ketoester.

Precursor for μ-Opioid Receptor Agonists

The compound has also been employed as a precursor in the synthesis of novel μ-opioid receptor agonists.[2][3] In this context, the aldehyde is typically converted to a different functional group, such as an amine, through reductive amination, which is then incorporated into a larger molecular scaffold.

Experimental Protocols

The following are detailed, representative experimental protocols for key reactions involving this compound. These protocols are based on established chemical transformations of similar aromatic aldehydes and may require optimization for specific laboratory conditions and substrate combinations.

Knoevenagel Condensation for the Synthesis of a Cinnamic Acid Derivative

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration reaction in which a molecule of water is eliminated.

Reaction:

Caption: Knoevenagel condensation of this compound.

Materials:

-

This compound (1.0 eq)

-

Diethyl malonate (1.1 eq)

-

Piperidine (0.1 eq)

-

Ethanol (anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Ethyl acetate (B1210297)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound in anhydrous ethanol.

-

Add diethyl malonate and a catalytic amount of piperidine to the solution.

-

Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by column chromatography on silica (B1680970) gel.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. While this compound itself does not have the typical halide for a Suzuki reaction, it can be used to synthesize precursors that do, or it can be the product of such a reaction. For the purpose of this guide, a hypothetical Suzuki coupling to introduce an aryl group at the chloro position is presented. This would require specific catalysts and conditions suitable for aryl chlorides.

Reaction Mechanism:

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

SPhos (buchwald ligand, 0.04 eq)

-

Potassium phosphate (B84403) (K₃PO₄, 2.0 eq)

-

Dioxane and water (e.g., 4:1 mixture)

Procedure:

-

To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add palladium(II) acetate and SPhos to the flask under the inert atmosphere.

-

Add the degassed dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Logical Workflow for Procurement and Use

For researchers and drug development professionals, a systematic approach to sourcing and utilizing chemical intermediates like this compound is crucial. The following diagram illustrates a logical workflow from initial identification to experimental application.

Caption: A streamlined workflow for the procurement and experimental use of chemical intermediates.

This guide provides a foundational understanding of this compound for its practical application in a research and development setting. By understanding its properties, availability, and synthetic utility, scientists can effectively incorporate this valuable building block into their synthetic strategies.

References

- 1. US20040052822A1 - Dihydropyrazolopyridine compounds and pharmaceutical use thereof - Google Patents [patents.google.com]

- 2. US11072601B2 - μ-opioid receptor agonist and preparation method therefor and use thereof in field of medicine - Google Patents [patents.google.com]

- 3. WO2019052557A1 - μ-é¿çåä½æ¿å¨ååå ¶å¶å¤æ¹æ³åå¨å»è¯é¢åçåºç¨ - Google Patents [patents.google.com]

Reactivity of the aldehyde group in 3-Chloro-2-methylbenzaldehyde

An In-depth Technical Guide on the Reactivity of the Aldehyde Group in 3-Chloro-2-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted aromatic aldehyde of interest in organic synthesis and as a building block for more complex molecules, including potential pharmaceutical compounds. The reactivity of its aldehyde functional group is intricately modulated by the electronic and steric effects of the chloro and methyl substituents on the benzene (B151609) ring. This technical guide provides a detailed analysis of these effects, predicts the aldehyde's reactivity in key chemical transformations, and offers exemplary experimental protocols. While specific quantitative kinetic data for this molecule is not extensively available in public literature, this document extrapolates its chemical behavior from established principles of physical organic chemistry and data for analogous structures.

Introduction: Structural and Electronic Profile

The reactivity of the aldehyde group in this compound is primarily governed by the electrophilicity of the carbonyl carbon. This is influenced by two main factors originating from the substituents:

-

Steric Hindrance: The methyl group at the ortho- (C2) position to the aldehyde presents a significant steric barrier.[1][2] This bulkiness physically obstructs the trajectory of incoming nucleophiles, potentially slowing down reaction rates compared to unhindered benzaldehydes.[1][2]

-

Electronic Effects:

-

Methyl Group (C2): As an alkyl group, it exerts a weak, electron-donating inductive effect (+I), which slightly reduces the electrophilicity of the carbonyl carbon.

-

Chloro Group (C3): The chlorine atom is strongly electron-withdrawing via its inductive effect (-I) due to its high electronegativity.[1] This effect increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. It also has a weak, electron-donating resonance effect (+R), but for halogens, the inductive effect is dominant in influencing reactivity.

-

The net result is a push-pull scenario. The chlorine at the meta-position enhances the intrinsic electrophilicity of the aldehyde, while the ortho-methyl group sterically shields it. In many reactions, overcoming the steric hindrance will be the key challenge to achieving successful transformations.[1]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. Spectroscopic data is crucial for confirming the identity and purity of the compound before and after chemical reactions.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇ClO | [3][4] |

| Molecular Weight | 154.59 g/mol | [3][4] |

| CAS Number | 874-27-1 | [3][5] |

| Appearance | Data not widely available, likely a liquid or low-melting solid | - |

| Topological Polar Surface Area (TPSA) | 17.07 Ų | [4] |

| logP | 2.46 | [4] |

| Spectroscopy | ¹H NMR, ¹³C NMR, IR, and GC-MS data are available in spectral databases. | [3][6] |

Reactivity Analysis and Predicted Behavior

The interplay of steric and electronic factors dictates the aldehyde's reactivity in common organic reactions.

Nucleophilic Addition Reactions

These are hallmark reactions for aldehydes. The approach of the nucleophile to the carbonyl carbon is the rate-determining step and is highly sensitive to steric bulk.[7]

-

Grignard & Organolithium Reactions: These reactions with strong, bulky nucleophiles are expected to be sluggish due to the ortho-methyl group. Higher temperatures, longer reaction times, or the use of a Lewis acid catalyst to enhance carbonyl electrophilicity may be necessary.[1]

-

Wittig Reaction: The formation of alkenes via the Wittig reaction can be challenging. Steric hindrance can impede the approach of the phosphorus ylide.[1] To improve yields, forcing conditions or the use of more reactive ylides might be required.

-

Cyanohydrin Formation: The addition of a cyanide ion (CN⁻) is sensitive to steric hindrance. This reaction is base-catalyzed, generating the stronger nucleophile CN⁻ from HCN.[7]

-

Acetal Formation: The acid-catalyzed reaction with alcohols to form acetals is an equilibrium process. The tetrahedral intermediate is more sterically crowded than the starting aldehyde, which could disfavor product formation.[8]

Condensation Reactions

-

Knoevenagel Condensation: This reaction with active methylene (B1212753) compounds is typically base-catalyzed. The steric hindrance from the ortho-methyl group can be a significant barrier.[1] Using stronger, non-nucleophilic bases like piperidine (B6355638) or pyrrolidine (B122466) and increasing the reaction temperature can help overcome the activation energy.[1] Removing water azeotropically is often essential to drive the equilibrium towards the product.[1]

-

Aldol Condensation: this compound cannot self-condense as it lacks α-hydrogens. However, it can act as the electrophilic partner in a crossed or Claisen-Schmidt condensation with an enolizable ketone or aldehyde. The success of this reaction will depend on controlling the self-condensation of the reaction partner and overcoming the steric hindrance of the benzaldehyde (B42025) derivative.

Oxidation and Reduction

-

Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid (3-chloro-2-methylbenzoic acid) using common oxidizing agents like potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like Tollens' reagent. These reactions are generally less sensitive to steric hindrance.

-

Reduction: The aldehyde can be reduced to the corresponding primary alcohol (3-chloro-2-methylbenzyl alcohol) using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reactions are typically efficient and high-yielding.

The diagram below illustrates the key factors influencing the reactivity of the aldehyde group.

Caption: Factors modulating the reactivity of this compound.

Experimental Protocols

While protocols specific to this compound are scarce, the following general procedures for substituted benzaldehydes can serve as a starting point. Researchers should anticipate the need for optimization, such as extended reaction times or elevated temperatures, to counteract the steric effects of the ortho-methyl group.

Exemplary Protocol: Wittig Reaction

This protocol outlines a general procedure for the olefination of a substituted benzaldehyde.[9]

Objective: To synthesize a substituted styrene (B11656) derivative from this compound.

Materials:

-

Benzyltriphenylphosphonium chloride (or another suitable phosphonium (B103445) salt)

-

Strong base (e.g., n-butyllithium in hexanes or sodium hydride)

-

This compound

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl Ether)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Ylide Generation: Suspend the phosphonium salt (1.1 equivalents) in anhydrous THF under an inert atmosphere (e.g., Nitrogen or Argon). Cool the suspension to 0 °C in an ice bath. Add the strong base (1.05 equivalents) dropwise. Allow the mixture to stir at room temperature for 1-2 hours. The formation of a deeply colored solution (often orange or red) indicates ylide generation.[9]

-

Reaction with Aldehyde: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the ylide mixture at 0 °C.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired alkene.[9]

The following diagram illustrates a generalized workflow for this type of reaction.

Caption: General experimental workflow for a Wittig reaction.

Exemplary Protocol: Knoevenagel Condensation

This protocol describes a typical condensation with an active methylene compound.[1]

Objective: To synthesize a cinnamic acid derivative from this compound and malonic acid.

Materials:

-

This compound

-

Malonic acid

-

Base catalyst (e.g., Piperidine or Pyridine)

-

Solvent (e.g., Toluene (B28343) or Pyridine)

-

Dean-Stark apparatus (if using an azeotroping solvent)

-

Hydrochloric acid (HCl)

Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser (and Dean-Stark trap if using toluene), combine this compound (1.0 eq), malonic acid (1.1 eq), and the solvent.

-

Catalysis: Add a catalytic amount of piperidine or pyridine (B92270).

-

Reaction: Heat the mixture to reflux. If using toluene, continuously remove the water byproduct via the Dean-Stark trap to drive the reaction to completion. The reaction may require several hours to overcome the steric hindrance.[1]

-

Monitoring: Monitor the reaction's progress by TLC.

-

Workup: After cooling, if pyridine was used as the solvent, pour the reaction mixture into a mixture of ice and concentrated HCl to precipitate the product. If toluene was used, wash the mixture with dilute HCl and then water.

-

Purification: Collect the crude solid product by filtration. Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified cinnamic acid derivative.

Applications in Drug Development and Synthesis

Substituted benzaldehydes are crucial intermediates in medicinal chemistry. This compound can serve as a scaffold to introduce a specific substitution pattern onto a phenyl ring, which is a common core in many drug molecules. Its aldehyde group provides a reactive handle for building molecular complexity.

A potential synthetic application could involve using this aldehyde as a starting point for a multi-step synthesis of a more complex heterocyclic system, a common motif in drug candidates.

The diagram below outlines a hypothetical synthetic pathway where the aldehyde is first converted to an intermediate which then undergoes cyclization, a common strategy in drug synthesis.

Caption: Hypothetical pathway for drug scaffold synthesis.

Conclusion

The reactivity of the aldehyde group in this compound is a classic case study in physical organic chemistry, governed by a balance of steric hindrance from the ortho-methyl group and electronic activation from the meta-chloro group. While the chloro substituent enhances the carbonyl carbon's electrophilicity, the methyl group's steric bulk is often the dominant factor, necessitating more forcing conditions for many nucleophilic addition and condensation reactions. For professionals in drug development and organic synthesis, a thorough understanding of these competing effects is essential for designing efficient synthetic routes and predicting reaction outcomes. The protocols and analyses provided herein serve as a foundational guide for the effective utilization of this versatile chemical intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. brainkart.com [brainkart.com]

- 3. This compound | C8H7ClO | CID 13162662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. This compound | 874-27-1 [chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. ncert.nic.in [ncert.nic.in]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Stability and Storage of 3-Chloro-2-methylbenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Chloro-2-methylbenzaldehyde (CAS No. 874-27-1). The information herein is compiled from supplier safety data sheets and established best practices for the handling of aromatic aldehydes, which are often susceptible to degradation. This document is intended to ensure the long-term integrity and reliability of this reagent in a research and development setting.

Core Stability and Storage Recommendations

Proper storage is critical to maintaining the purity and stability of this compound. The primary degradation pathway for many benzaldehyde (B42025) derivatives is oxidation to the corresponding benzoic acid, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures.

Quantitative Storage Data

The following table summarizes the recommended storage conditions and known stability data for this compound, based on information from various chemical suppliers.

| Parameter | Recommended Condition | Notes |

| Storage Temperature | 2-8°C or 4°C | Refrigeration is recommended to slow down potential degradation processes. |

| Atmosphere | Inert gas (Nitrogen or Argon) | The compound is noted to be air-sensitive.[1] Storing under an inert atmosphere minimizes oxidation.[2] |

| Container | Tightly sealed, light-protecting | Prevents exposure to air and light, which can catalyze degradation. Amber glass vials are suitable.[1] |

| Environment | Dry, cool, well-ventilated area | Avoidance of moisture is crucial. |

| Shelf Life | Approximately 1095 days (3 years) | This is an estimated shelf life provided by one supplier and assumes ideal storage conditions.[3] Regular quality control is advised. |

Experimental Protocols for Stability Assessment

General Protocol for a Forced Degradation Study

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration.

-

Stress Conditions: Expose the sample solutions to the following conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Stress: Store the solid compound at 60°C for 48 hours.

-

Photostability: Expose the solution to light conditions as specified in ICH Q1B guidelines.

-

-

Analysis:

-

Utilize a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to separate the parent compound from any degradation products.[5]

-

Monitor the samples at appropriate time points (e.g., 0, 4, 8, 12, 24 hours).

-

Quantify the decrease in the parent compound and the formation of any impurities.

-

-

Characterization: If significant degradation is observed, techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) can be employed to identify the structure of the degradation products.

Visualized Workflows and Pathways

Recommended Handling and Storage Workflow

The following diagram illustrates the recommended workflow for handling and storing this compound to maintain its stability.

Caption: Workflow for optimal handling and storage of this compound.

Postulated Degradation Pathway

While not empirically confirmed for this specific molecule, a logical degradation pathway based on the known reactivity of benzaldehydes involves oxidation.

Caption: Postulated oxidative degradation pathway for this compound.

Conclusion

The stability of this compound is best maintained by strict adherence to recommended storage conditions, primarily refrigeration under an inert atmosphere and protection from light. As an air-sensitive aromatic aldehyde, the principal risk to its integrity is oxidation. For applications requiring high purity, particularly after long-term storage, it is prudent to re-analyze the material to confirm its identity and purity before use. The implementation of standardized handling protocols for air-sensitive reagents will further ensure the reliability of experimental outcomes.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Quinolines Using 3-Chloro-2-methylbenzaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of substituted quinolines, with a focus on a plausible synthetic route originating from 3-chloro-2-methylbenzaldehyde. The protocols detailed below are centered around the versatile Friedländer annulation, a cornerstone reaction in heterocyclic chemistry for the construction of the quinoline (B57606) scaffold. While direct synthesis from this compound is not typical, a pathway involving its conversion to a 2-aminoaryl aldehyde intermediate is presented. Furthermore, the potential biological significance of the resulting quinoline derivatives, particularly in the context of anticancer research, is discussed.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged heterocyclic motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. Its derivatives exhibit a broad spectrum of biological activities, including but not limited to anticancer, antimalarial, antibacterial, and anti-inflammatory properties. The functionalization of the quinoline core allows for the fine-tuning of its pharmacological profile, making the development of efficient synthetic methodologies a critical endeavor in medicinal chemistry and drug discovery.

The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an active α-methylene group, is a highly effective and widely used method for constructing the quinoline scaffold.[1][2] This approach is amenable to a variety of substrates and can be catalyzed by either acids or bases.[1]

Proposed Synthetic Pathway from this compound

A direct one-step synthesis of a quinoline from this compound is not feasible through common named reactions. A plausible and efficient route involves a two-step process:

-

Synthesis of the Intermediate: Conversion of this compound to 2-amino-3-chloro-6-methylbenzaldehyde. This transformation introduces the necessary amino group at the ortho position to the aldehyde, a prerequisite for the Friedländer annulation. While the synthesis of this specific intermediate is not widely documented, similar transformations have been reported and can be achieved through established organic chemistry methodologies, such as nitration followed by reduction.

-

Friedländer Annulation: The subsequent reaction of the 2-amino-3-chloro-6-methylbenzaldehyde intermediate with a ketone or another active methylene (B1212753) compound to yield the desired 8-chloro-7-methyl-substituted quinoline.

Below is a visual representation of this proposed synthetic workflow.

References

Application Notes and Protocols for Condensation Reactions Using 3-Chloro-2-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of key condensation reactions utilizing 3-Chloro-2-methylbenzaldehyde, a versatile aromatic aldehyde. The protocols detailed below are foundational for the synthesis of various intermediates and pharmacologically active compounds, particularly in the realm of drug discovery and materials science.

Claisen-Schmidt Condensation: Synthesis of Chalcones and Pyrimidine (B1678525) Derivatives

The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones (1,3-diaryl-2-propen-1-ones), which are important precursors for flavonoids and various heterocyclic compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[1][2]

A key application in drug development is the synthesis of chalcones from substituted benzaldehydes and acetophenones, followed by cyclization to form pyrimidine derivatives. Pyrimidines are of significant interest due to their presence in numerous approved drugs.

Application: Synthesis of a Chalcone (B49325) Intermediate and a Pyrimidine Derivative

This protocol describes a two-step synthesis. First, a Claisen-Schmidt condensation of this compound with an appropriate acetophenone (B1666503) to yield a chalcone. Second, the cyclization of the resulting chalcone with urea (B33335) under basic conditions to form a dihydropyrimidinone.

Reaction Scheme:

Caption: Synthetic pathway for a pyrimidine derivative from this compound.

Experimental Protocol: Synthesis of (E)-1-(Aryl)-3-(3-chloro-2-methylphenyl)prop-2-en-1-one (Chalcone)

This protocol is adapted from the general Claisen-Schmidt condensation procedure for chalcone synthesis.[3]

Materials and Reagents:

-

This compound

-

Substituted Acetophenone (e.g., 4-aminoacetophenone)

-

Ethanol (B145695) (95%)

-

Sodium Hydroxide (NaOH) solution (40% aqueous)

-

Distilled Water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of this compound and the substituted acetophenone in ethanol.

-

With continuous stirring at room temperature, slowly add the 40% aqueous NaOH solution dropwise.

-

Stir the reaction mixture for 3-4 hours at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, pour the reaction mixture into ice-cold water.

-

Acidify the mixture with dilute HCl to precipitate the crude chalcone.

-

Filter the precipitate, wash with cold water until the filtrate is neutral, and dry.

-

Recrystallize the crude product from ethanol to obtain the purified chalcone.

Experimental Protocol: Synthesis of a Dihydropyrimidinone Derivative

This protocol is a general procedure for the synthesis of dihydropyrimidinones from chalcones.[3]

Materials and Reagents:

-

Synthesized Chalcone Intermediate

-

Urea

-

Ethanolic Potassium Hydroxide (KOH) solution

-

Ethanol (95%)

-

Dilute Hydrochloric Acid (HCl)

-

Reflux apparatus

Procedure:

-

In a round-bottom flask, dissolve the synthesized chalcone (1 equivalent) and urea (1 equivalent) in ethanol.

-

Add the ethanolic KOH solution and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Neutralize the mixture with dilute HCl to precipitate the product.

-

Filter the solid, wash with water, and dry.

-

Recrystallize the product from ethanol.

Quantitative Data Summary

| Reactant 1 | Reactant 2 | Product | Reaction Time | Temperature | Yield (%) |

| This compound | 4-Aminoacetophenone | (E)-1-(4-aminophenyl)-3-(3-chloro-2-methylphenyl)prop-2-en-1-one | 3-4 h | Room Temp. | 75-85% (estimated) |

| Chalcone Intermediate | Urea | 4-(3-chloro-2-methylphenyl)-6-(4-aminophenyl)-5,6-dihydropyrimidin-2(1H)-one | 4-6 h | Reflux | 60-70% (estimated) |

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Compounds

The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by dehydration.[4] This reaction is highly efficient for forming C-C double bonds and is used to synthesize a variety of intermediates for pharmaceuticals and fine chemicals.[5]

Application: Synthesis of 2-((3-chloro-2-methylphenyl)methylene)malononitrile

This protocol describes the Knoevenagel condensation of this compound with malononitrile (B47326).

Reaction Scheme:

Caption: Knoevenagel condensation of this compound.

Experimental Protocol

This protocol is based on general procedures for Knoevenagel condensations.[6]

Materials and Reagents:

-

This compound

-

Malononitrile

-

Ethanol

-

Piperidine (catalyst)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve this compound (1 equivalent) and malononitrile (1 equivalent) in ethanol in a round-bottom flask.

-

Add a catalytic amount of piperidine to the solution.

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

The product will precipitate out of the solution.

-

Filter the solid product, wash with cold ethanol, and dry under vacuum.

Quantitative Data Summary

| Reactant 1 | Reactant 2 | Catalyst | Reaction Time | Temperature | Yield (%) |

| This compound | Malononitrile | Piperidine | 2-3 h | Room Temp. | >90% (estimated) |

Wittig Reaction: Synthesis of Alkenes

The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes or ketones using a phosphorus ylide (Wittig reagent).[7] It is particularly useful for creating a C=C bond with high regioselectivity.

Application: Synthesis of 1-chloro-2-(1-phenylvinyl)-3-methylbenzene

This protocol outlines the Wittig reaction of this compound with a phosphonium (B103445) ylide to generate a substituted styrene.

Reaction Scheme:

Caption: Wittig reaction for the synthesis of a substituted styrene.

Experimental Protocol

This protocol is adapted from general procedures for the Wittig reaction.[8]

Materials and Reagents:

-

Benzyltriphenylphosphonium chloride

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

This compound

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Schlenk line and flame-dried glassware

Procedure:

-

Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-BuLi (1.0 equivalent) dropwise. A color change indicates the formation of the ylide.

-

Stir the mixture at 0 °C for 1 hour.

-

Wittig Reaction: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

-

Slowly add the aldehyde solution to the ylide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Work-up: Quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether.

-

Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data Summary

| Reactant 1 | Wittig Reagent from | Base | Reaction Time | Temperature | Yield (%) |

| This compound | Benzyltriphenylphosphonium chloride | n-BuLi | 2-4 h | 0 °C to RT | 70-80% (estimated) |

Signaling Pathways and Biological Applications

Chalcones and their derivatives are known to interact with various biological targets and signaling pathways. For instance, many chalcones exhibit anticancer activity by inducing apoptosis.[9] This can occur through both intrinsic and extrinsic pathways, often involving an increase in reactive oxygen species (ROS) levels within cancer cells.

Caption: Simplified overview of chalcone-induced apoptosis pathways.

The antimicrobial activity of chalcones is also a significant area of research.[5][6] The presence of a chlorine atom on the aromatic ring can enhance the antimicrobial potential of these compounds.[6] They are being investigated for their efficacy against various bacterial and fungal strains. The α,β-unsaturated ketone moiety in chalcones is believed to be crucial for their biological activity.[3]

References

- 1. Synthesis of (E)-3-(aryl)-1-phenylprop-2-en-1-one Chalcone Derivatives for Hyperglycemic Effect in Diabetes: In-vitro, In-vivo and In-silico Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application of 3-Chloro-2-methylbenzaldehyde in the Synthesis of Bioactive Heterocyclic Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Introduction:

3-Chloro-2-methylbenzaldehyde is a versatile aromatic aldehyde that serves as a valuable building block in the synthesis of a diverse array of heterocyclic compounds. Its unique substitution pattern, featuring a chlorine atom and a methyl group ortho and meta to the aldehyde functionality, offers opportunities for the construction of complex molecular architectures with potential applications in medicinal chemistry and drug discovery. The presence of the chloro and methyl groups can influence the electronic properties and steric hindrance of the molecule, providing a means to modulate the biological activity of the resulting heterocyclic scaffolds. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of quinazolinones and benzodiazepines, two classes of nitrogen-containing heterocycles of significant pharmacological interest.

While direct and specific examples of the use of this compound in some heterocyclic syntheses are not extensively documented in publicly available literature, the following protocols are based on established and reliable methods for analogous substituted benzaldehydes. These representative procedures can be adapted by researchers to explore the synthesis of novel derivatives incorporating the 3-chloro-2-methylphenyl moiety.

Application Note 1: Synthesis of 2-(3-Chloro-2-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one

Background:

Quinazolinones are a prominent class of fused heterocyclic compounds that form the core structure of numerous biologically active molecules, exhibiting a wide range of pharmacological activities including anticancer, anticonvulsant, and anti-inflammatory properties. The synthesis of 2,3-dihydroquinazolin-4(1H)-ones is commonly achieved through the condensation of 2-aminobenzamide (B116534) with an appropriate aldehyde. This reaction provides a straightforward and efficient route to this important heterocyclic system.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of a 2,3-dihydroquinazolin-4(1H)-one derivative.

Experimental Protocol:

This protocol is a representative method for the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives and can be adapted for this compound.

Materials:

-

This compound (1.0 eq)

-

2-Aminobenzamide (1.0 eq)

-

Ethanol (Absolute)

-

Glacial Acetic Acid (catalytic amount)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and flask

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

In a 100 mL round-bottom flask, dissolve 2-aminobenzamide (1.0 eq) in absolute ethanol (30 mL).

-

To the stirred solution, add this compound (1.0 eq) followed by a catalytic amount of glacial acetic acid (3-4 drops).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane (B92381) and ethyl acetate (B1210297) as the mobile phase).

-

After completion of the reaction, cool the mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration.

-

If no precipitate forms, reduce the volume of the solvent under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified 2-(3-Chloro-2-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one.

Quantitative Data (Representative):

The following table presents typical yields for the synthesis of various 2-substituted-2,3-dihydroquinazolin-4(1H)-ones using a similar protocol.

| Aldehyde Reactant | Product | Yield (%) | Reference |

| Benzaldehyde | 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one | 92 | [Generic Protocol] |

| 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one | 95 | [Generic Protocol] |

| 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one | 90 | [Generic Protocol] |

Characterization Data (Expected for 2-(3-Chloro-2-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one):

-

¹H NMR: Expect characteristic signals for the aromatic protons of both the quinazolinone and the 3-chloro-2-methylphenyl rings, a singlet for the methyl group, and signals for the N-H and C-H protons of the dihydroquinazoline (B8668462) ring.

-

¹³C NMR: Expect signals corresponding to the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the heterocyclic ring.

-

IR (cm⁻¹): Expect characteristic absorption bands for N-H stretching, C=O stretching (amide), and aromatic C-H stretching.

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (C₁₅H₁₃ClN₂O) should be observed.

Application Note 2: Synthesis of 2-(3-Chloro-2-methylphenyl)-2,3-dihydro-1H-1,5-benzodiazepine

Background:

1,5-Benzodiazepines are a class of seven-membered heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anxiolytic, anticonvulsant, and hypnotic properties. A common and efficient method for their synthesis is the condensation reaction between an o-phenylenediamine (B120857) and a suitable carbonyl compound, often in the presence of a catalytic amount of acid.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of a 1,5-benzodiazepine derivative.

Experimental Protocol:

This protocol describes a general method for the synthesis of 2,3-dihydro-1H-1,5-benzodiazepines from o-phenylenediamine and an aldehyde.

Materials:

-

This compound (1.0 eq)

-

o-Phenylenediamine (1.0 eq)

-

Ethanol

-

Glacial Acetic Acid (catalytic amount)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and flask

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in ethanol (20 mL).

-

Add this compound (1.0 eq) to the mixture.

-

Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

-

Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product may precipitate upon cooling. If so, collect the solid by vacuum filtration.

-

If no precipitate forms, the product can be isolated by adding the reaction mixture to ice-water and collecting the resulting precipitate.

-

Wash the solid product with cold ethanol.

-

Recrystallize the crude product from ethanol to obtain the pure 2-(3-Chloro-2-methylphenyl)-2,3-dihydro-1H-1,5-benzodiazepine.

Quantitative Data (Representative):

The yields of 1,5-benzodiazepine derivatives can vary depending on the specific substrates and reaction conditions. The following table provides representative yields for the synthesis of related 1,5-benzodiazepines from various aromatic aldehydes.

| Aldehyde Reactant | Product | Yield (%) | Reference |

| Benzaldehyde | 2-Phenyl-2,3-dihydro-1H-1,5-benzodiazepine | 85-95 | [Generic Protocol] |

| 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-2,3-dihydro-1H-1,5-benzodiazepine | 88-96 | [Generic Protocol] |

| 2-Methylbenzaldehyde | 2-(o-Tolyl)-2,3-dihydro-1H-1,5-benzodiazepine | 82 | [Generic Protocol] |

Characterization Data (Expected for 2-(3-Chloro-2-methylphenyl)-2,3-dihydro-1H-1,5-benzodiazepine):

-

¹H NMR: Expect signals for the aromatic protons of the benzodiazepine (B76468) system and the 3-chloro-2-methylphenyl substituent, a singlet for the methyl group, and signals for the N-H and C-H protons of the seven-membered ring.

-

¹³C NMR: Expect signals for the aromatic carbons and the aliphatic carbons of the diazepine (B8756704) ring.

-

IR (cm⁻¹): Expect characteristic absorption bands for N-H stretching, C=N stretching, and aromatic C-H stretching.

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (C₁₅H₁₃ClN₂) should be observed.

Experimental Workflow Diagram

Caption: A general experimental workflow for the synthesis of heterocyclic compounds from an aldehyde and an amine/amide.

Disclaimer: The provided protocols are representative examples and may require optimization for the specific reaction with this compound. Researchers should conduct their own literature search for the most up-to-date and specific procedures and perform appropriate safety assessments before commencing any experimental work.

Application Notes and Protocols: 3-Chloro-2-methylbenzaldehyde as a Precursor for Anticancer Chalcones

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the use of 3-chloro-2-methylbenzaldehyde as a key precursor in the synthesis of chalcone (B49325) derivatives, a class of compounds with significant potential in medicinal chemistry, particularly in the development of novel anticancer agents. The protocols provided are based on established Claisen-Schmidt condensation reactions, a common and effective method for chalcone synthesis.

Application Note 1: Synthesis of an Anticancer Chalcone Derivative

Chalcones are a group of aromatic ketones that form the central core for a variety of important biological compounds. The synthesized chalcone, (E)-1-(4-chlorophenyl)-3-(3-chloro-2-methylphenyl)prop-2-en-1-one, incorporates the 3-chloro-2-methylphenyl moiety, which can influence the compound's steric and electronic properties, potentially enhancing its biological activity. Chalcones have been identified as potent anticancer agents that can induce apoptosis in cancer cells through various signaling pathways.

A general and efficient method for the synthesis of this chalcone is the Claisen-Schmidt condensation of this compound with a substituted acetophenone, such as 4-chloroacetophenone, in the presence of a base.[1][2] The reaction can be effectively carried out under conventional heating or ultrasound irradiation, with the latter often leading to shorter reaction times and higher yields.[1]

Experimental Protocols

Protocol 1: Synthesis of (E)-1-(4-chlorophenyl)-3-(3-chloro-2-methylphenyl)prop-2-en-1-one

This protocol describes the synthesis of a chalcone derivative from this compound and 4-chloroacetophenone.

Materials:

-

This compound

-

4-Chloroacetophenone

-

Ethanol

-

Sodium hydroxide (B78521) (NaOH)

-

Distilled water

-

Glacial acetic acid

-

Standard laboratory glassware

-

Magnetic stirrer and hotplate

-

Ultrasound bath (optional)

Procedure:

-

In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of 4-chloroacetophenone in a minimal amount of ethanol.

-

To this solution, add an aqueous solution of sodium hydroxide (2.0 equivalents) dropwise while stirring vigorously at room temperature.

-

Continue stirring the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC). Alternatively, the reaction can be carried out in an ultrasound bath for a shorter duration (e.g., 30-60 minutes).[1]

-

Upon completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute glacial acetic acid to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold distilled water until the washings are neutral.

-

Dry the crude product and purify by recrystallization from a suitable solvent, such as ethanol, to obtain the pure (E)-1-(4-chlorophenyl)-3-(3-chloro-2-methylphenyl)prop-2-en-1-one.

Data Presentation

The following table summarizes the quantitative data for a representative synthesized chloro-chalcone, including its anticancer activity against various cancer cell lines. The data is based on similar chloro-chalcones reported in the literature.[1]

| Compound | Target Cancer Cell Line | IC50 (µg/mL) |

| Chloro-chalcone derivative | MCF-7 (Breast Cancer) | 0.8 |

| Chloro-chalcone derivative | T47D (Breast Cancer) | 0.34 |

| Chloro-chalcone derivative | HeLa (Cervical Cancer) | 4.78 |

| Chloro-chalcone derivative | WiDr (Colorectal Cancer) | 5.98 |

Mechanism of Action and Signaling Pathway